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Abstract
EAI045 is a fourth-generation, mutant-selective, allosteric inhibitor of the Epidermal Growth

Factor Receptor (EGFR). Unlike traditional tyrosine kinase inhibitors (TKIs) that target the

highly conserved ATP-binding site, EAI045 binds to a distinct allosteric pocket. This unique

mechanism of action allows it to overcome resistance to third-generation TKIs mediated by

mutations such as C797S. This technical guide provides an in-depth analysis of the allosteric

binding site of EAI045 on EGFR, including detailed structural insights, quantitative binding

data, and the experimental protocols used for its characterization.

Introduction to EAI045 and Allosteric Inhibition
The development of tyrosine kinase inhibitors has revolutionized the treatment of non-small cell

lung cancers (NSCLCs) harboring activating EGFR mutations. However, the emergence of

resistance mutations, such as T790M and subsequently C797S, limits the long-term efficacy of

these drugs. Allosteric inhibitors, which bind to a site other than the enzyme's active site, offer a

promising strategy to overcome this challenge.[1][2]

EAI045 is a potent and selective allosteric inhibitor that targets specific drug-resistant EGFR

mutants while sparing the wild-type receptor.[3][4] It is most effective against EGFR harboring

the L858R/T790M mutations and, notably, retains activity against the L858R/T790M/C797S

mutant, which is resistant to all currently approved EGFR TKIs.[4] EAI045's mechanism relies
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on binding to an inactive conformation of the EGFR kinase, thereby preventing its activation.[4]

[5]

The EAI045 Allosteric Binding Site
The binding site for EAI045 on EGFR was elucidated through X-ray crystallography.[4][6] The

crystal structure reveals that EAI045 binds to an allosteric pocket created by the outward

displacement of the regulatory αC-helix in an inactive kinase conformation.[4][7] This pocket is

located adjacent to the ATP binding site.[8]

The key features of the EAI045 binding site are:

Formation: The site is not present in the active conformation of the kinase and is only

accessible when the αC-helix is displaced.

Selectivity: The conformation of this pocket differs between wild-type and mutant EGFR,

which is a key determinant of EAI045's selectivity. The T790M mutation, in particular, favors

the inactive conformation that EAI045 binds to.[9]

Key Interacting Residues: Structural studies have identified several amino acid residues that

form critical interactions with EAI045.[4][9] The aminothiazole group of EAI045 inserts itself

between the mutant gatekeeper residue (Methionine at position 790) and Lysine 745.[4] The

phenyl substituent of the inhibitor extends into a hydrophobic cleft, making contact with

Leu777 and Phe856.[4] Asp855 has also been identified as a discriminating residue for

binding.[9]

Quantitative Binding and Activity Data
The potency and selectivity of EAI045 have been quantified through various biochemical and

cellular assays. The following tables summarize the key quantitative data.
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Target Assay Type Metric Value
ATP

Concentration

EGFR (Wild-

Type)
Biochemical IC50 1.9 µM 10 µM

EGFR L858R Biochemical IC50 19 nM 10 µM

EGFR T790M Biochemical IC50 0.19 µM 10 µM

EGFR

L858R/T790M
Biochemical IC50 2-3 nM 10 µM / 1 mM

H1975

(L858R/T790M)
Cellular EC50 2 nM N/A

Ba/F3

(L858R/T790M)
Cellular IC50 ~10 nM N/A

Table 1: Biochemical and Cellular Potency of EAI045.[3][10][11]

Cell Line EGFR Status Effect of EAI045 (10 µM)

H1975 L858R/T790M
No anti-proliferative effect as a

single agent.[3][4]

H3255 L858R
No anti-proliferative effect as a

single agent.[3][11]

HaCaT Wild-Type
No inhibition of EGFR

phosphorylation.[3][10]

Table 2: Cellular Activity of Single-Agent EAI045.[3][4][10][11]

Signaling Pathway and Mechanism of Action
EAI045 functions by stabilizing an inactive conformation of the EGFR kinase, thereby inhibiting

its autophosphorylation and the subsequent activation of downstream signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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